molecular formula C14H12O B1624456 4-(1-Naphthyl)-3-buten-2-one CAS No. 66920-75-0

4-(1-Naphthyl)-3-buten-2-one

Cat. No.: B1624456
CAS No.: 66920-75-0
M. Wt: 196.24 g/mol
InChI Key: OYYZOYHZDFGMKD-MDZDMXLPSA-N
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Description

Overview of α,β-Unsaturated Ketones and Their Significance in Organic Synthesis

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.orgfiveable.me This conjugation gives rise to unique reactivity, making them valuable intermediates in organic synthesis. fiveable.mersc.org The presence of the conjugated system allows for extended delocalization of π-electrons, which enhances the stability and influences the electrophilic nature of the molecule. fiveable.me

Key reactions of α,β-unsaturated ketones include:

1,2-Addition vs. 1,4-Conjugate Addition: They possess two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orgquimicaorganica.org Strong nucleophiles tend to attack the carbonyl carbon in a 1,2-addition, while weaker nucleophiles often add to the β-carbon in a 1,4-conjugate addition, also known as a Michael addition. pressbooks.pubquizlet.com Organocuprates (Gilman reagents) are a notable class of reagents that selectively perform 1,4-additions. quimicaorganica.orgquizlet.com

Diels-Alder Reactions: The electron-deficient double bond of enones makes them good dienophiles in these cycloaddition reactions. wikipedia.org

Hydrogenation: The double bond and the carbonyl group can be selectively or fully hydrogenated. wikipedia.org

Polymerization: The conjugated system makes them susceptible to polymerization. wikipedia.org

The versatility of α,β-unsaturated ketones makes them crucial building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and biologically active compounds. rsc.orgorganic-chemistry.org

Classification and Structural Relationship to Chalcones and Related Naphthyl Enone Analogs

4-(1-Naphthyl)-3-buten-2-one can be classified as a naphthyl-substituted enone. It shares a structural relationship with chalcones, which are biogenetic precursors to flavonoids and are characterized by a 1,3-diaryl-2-propen-1-one framework. ijpsjournal.com While traditional chalcones have two aromatic rings flanking the enone core, this compound has a naphthyl group and a methyl group.

Naphthyl-based chalcone (B49325) derivatives and other naphthyl enone analogs are a significant area of research in medicinal chemistry, with studies exploring their potential as anticancer, antibacterial, and anti-inflammatory agents. bohrium.comresearchgate.netrsc.org The incorporation of the naphthalene (B1677914) moiety can influence the biological activity of these compounds. researchgate.net For instance, the synthesis of various naphthyl derivatives, including chalcones, has been a strategy for discovering new antimicrobial agents. africaresearchconnects.comekb.eg

Historical Context and Evolution of Research on Naphthyl-Substituted Butenones

The synthesis of α,β-unsaturated ketones, including butenones, often involves the Claisen-Schmidt condensation. wikipedia.orggordon.edu This reaction, independently discovered by Rainer Ludwig Claisen and J. Gustav Schmidt in the late 19th century, involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation of 1-naphthaldehyde (B104281) and acetone (B3395972).

The study of naphthalene itself dates back to the early 1820s when it was isolated from coal tar. wikipedia.org Its structure as two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and later confirmed. wikipedia.org Over time, research has expanded to include a vast number of naphthalene derivatives.

Research into naphthyl-substituted butenones and related chalcones has evolved from fundamental synthesis to the exploration of their biological activities. researchgate.netafricaresearchconnects.com The development of new synthetic methodologies, including the use of microwave-assisted synthesis, has facilitated the efficient production of these compounds. The investigation of their chemical reactions, such as oxidation, reduction, and substitution, continues to be an active area of study. The interest in naphthyl-containing compounds extends to various fields, including the development of new dopamine (B1211576) agonists and materials science. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66920-75-0

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

(E)-4-naphthalen-1-ylbut-3-en-2-one

InChI

InChI=1S/C14H12O/c1-11(15)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,1H3/b10-9+

InChI Key

OYYZOYHZDFGMKD-MDZDMXLPSA-N

SMILES

CC(=O)C=CC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=O)C=CC1=CC=CC2=CC=CC=C21

Other CAS No.

66920-75-0

Origin of Product

United States

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 4 1 Naphthyl 3 Buten 2 One

Chemoselective Reduction and Hydrogenation Reactions

The selective reduction of the carbon-carbon double bond or the carbonyl group in α,β-unsaturated ketones is a fundamental transformation in organic synthesis. For 4-(1-naphthyl)-3-buten-2-one, this chemoselectivity is a key consideration.

Catalytic Systems for Selective Olefinic Bond Reduction

The catalytic hydrogenation of α,β-unsaturated ketones can lead to the reduction of the olefinic bond, the carbonyl group, or both. Achieving high selectivity for the reduction of the C=C double bond in the presence of the C=O group is often desired. While specific studies on this compound are not extensively detailed in the provided results, general principles of chemoselective hydrogenation can be applied.

Catalytic systems for the selective reduction of the olefinic bond in similar α,β-unsaturated ketones often employ transition metal catalysts. For instance, the hydrogenation of buta-1,3-diene has been studied with various supported metal catalysts like iron, cobalt, nickel, and copper. rsc.org These studies show that buta-1,3-diene is selectively hydrogenated to butenes. rsc.org The choice of metal and reaction conditions, such as temperature and catalyst preparation, significantly influences the product distribution. rsc.org For example, iron, copper, and cobalt and nickel catalysts reduced at lower temperatures favor the formation of but-1-ene. rsc.org

In a study on a related compound, trans-4-phenyl-3-buten-2-one, in vivo reductive metabolism in rats and dogs showed that the double bond-reduced product, 4-phenyl-2-butanone, was the predominant species detected. nih.gov This suggests a biological preference for the reduction of the olefinic bond over the carbonyl group. nih.gov

The following table summarizes catalytic systems commonly used for the selective hydrogenation of the olefinic bond in α,β-unsaturated ketones, which could be applicable to this compound.

Catalyst SystemSubstrate ExampleKey Features
Alumina-supported Fe, Co, Ni, CuButa-1,3-dieneHigh selectivity for butene formation. rsc.org
In vivo (rats and dogs)trans-4-Phenyl-3-buten-2-onePredominant formation of the double bond-reduced product. nih.gov

Hydrogenolysis of Naphthyl Butenone Derivatives

Hydrogenolysis, the cleavage of a chemical bond by hydrogen, can be a competing reaction during the hydrogenation of compounds containing benzylic or allylic functional groups. In the case of this compound derivatives, the bond between the naphthyl group and the butenone side chain could be susceptible to hydrogenolysis under certain catalytic conditions.

While direct evidence for the hydrogenolysis of this compound is not provided in the search results, studies on the hydrogenation of naphthalenes offer relevant insights. The catalytic asymmetric hydrogenation of naphthalenes has been achieved using ruthenium catalysts with chiral phosphine (B1218219) ligands. For instance, the hydrogenation of dimethyl naphthalene-2,6-dicarboxylate can be performed with high enantioselectivity. This indicates that the naphthalene (B1677914) ring itself can be reduced under specific catalytic conditions.

Furthermore, the hydrogenation of naphthalene over NiMo/Al2O3 and CoMo/Al2O3 catalysts has been studied as a model reaction for heavy oil upgrading. mdpi.com These studies show that naphthalene hydrogenation is influenced by temperature, with an optimal range observed for the reaction. mdpi.com The data also suggests that it is easier to hydrogenate a double-ring aromatic compound like naphthalene than a single-ring aromatic counterpart. mdpi.com

These findings suggest that during the hydrogenation of this compound, particularly under forcing conditions or with specific catalysts, reduction of the naphthalene ring could occur alongside or instead of the reduction of the enone system.

Nucleophilic Conjugate (1,4-) Additions

The electrophilic β-carbon of the α,β-unsaturated ketone system in this compound is a prime target for nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. wikipedia.orglibretexts.org

Scope and Limitations of Michael-Type Additions to the α,β-Unsaturated System

The Michael reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org A wide range of nucleophiles can act as Michael donors, including enolates derived from β-ketoesters, malonates, and β-cyanoesters, as well as non-carbon nucleophiles like amines and thiols. wikipedia.orgwikipedia.org The reaction is typically thermodynamically controlled and leads to the formation of a 1,5-dicarbonyl compound or related structures. organic-chemistry.orglibretexts.org

For this compound, the bulky naphthyl group may impose steric hindrance, potentially limiting the scope of nucleophiles that can efficiently add to the β-position. However, the general principles of the Michael addition are expected to apply. For example, the reaction of ethyl acetoacetate (B1235776) with 3-buten-2-one in the presence of a base yields the conjugate addition product. libretexts.org

The following table outlines the scope of typical Michael donors and acceptors.

Michael DonorsMichael Acceptors
β-Ketoesters libretexts.orgα,β-Unsaturated ketones libretexts.org
Malonic esters organic-chemistry.orgα,β-Unsaturated aldehydes youtube.com
β-Cyanoesters wikipedia.orgα,β-Unsaturated esters wikipedia.org
Nitroalkanes organic-chemistry.orgα,β-Unsaturated nitriles wikipedia.org
Enolates masterorganicchemistry.comα,β-Unsaturated amides libretexts.org
Amines wikipedia.orgα,β-Unsaturated nitro compounds libretexts.org
Thiols masterorganicchemistry.com

Asymmetric Induction in 1,4-Addition Reactions Involving Naphthyl Butenones

Asymmetric conjugate addition is a powerful method for creating chiral centers. libretexts.org This can be achieved using chiral catalysts or by employing chiral auxiliaries on the nucleophile or the Michael acceptor. libretexts.orgarkat-usa.org While specific examples for this compound are not explicitly detailed, the general strategies for asymmetric Michael additions are well-established. libretexts.org

Metal-catalyzed asymmetric conjugate additions often utilize transition metals like copper, rhodium, and palladium in combination with chiral ligands. libretexts.orgutexas.edu For instance, the addition of organoboranes to α,β-unsaturated ketones can be catalyzed by chiral rhodium phosphine complexes. libretexts.org Similarly, organozinc reagents have been successfully used in asymmetric conjugate additions to prochiral α,β-unsaturated compounds. libretexts.org

A study on the phospha-Michael reaction of β,β-disubstituted alkenyl ketones showed that high diastereoselectivity could be achieved with a naphthyl derivative, (E)-1,3-diphenylbut-2-en-1-one, where one of the substituents was a naphthyl group. arkat-usa.org This suggests that the naphthyl moiety is compatible with stereoselective additions.

The development of organocatalysis has also provided powerful tools for asymmetric Michael additions. organic-chemistry.org Chiral amines, for example, can catalyze the enantioselective addition of aldehydes and ketones to nitro-olefins.

Cycloaddition and Pericyclic Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. wikipedia.org These reactions are powerful for constructing cyclic systems with high stereocontrol. libretexts.org The olefinic bond in this compound can participate as a 2π-electron component in cycloaddition reactions. wikipedia.orglibretexts.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgmsu.edu Cycloadditions are a major class of pericyclic reactions. msu.eduyale.edu The feasibility and stereochemical outcome of these reactions are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. libretexts.orgyale.edu

Thermally allowed cycloadditions typically involve (4n + 2) π electrons, such as the well-known [4+2] Diels-Alder reaction. libretexts.orgyale.edu Photochemically allowed cycloadditions, on the other hand, often involve 4n π electrons, like the [2+2] cycloaddition. libretexts.orgyale.edu

Given that this compound contains a 2π system (the C=C double bond), it could potentially act as a dienophile in a [4+2] cycloaddition with a suitable diene. libretexts.orgamherst.edulibretexts.org The electron-withdrawing nature of the adjacent carbonyl group would activate the double bond for this type of reaction. libretexts.org It could also participate in [2+2] cycloadditions under photochemical conditions or with specific partners. libretexts.org While no specific examples of cycloaddition reactions involving this compound were found in the search results, the general principles of cycloaddition chemistry suggest its potential as a reactant in such transformations.

Diels-Alder Reactions with Naphthyl Butenone as Dienophile

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. masterorganicchemistry.comkhanacademy.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. In this compound, the α,β-unsaturated ketone moiety serves as the dienophile, with the carbonyl group acting as an electron-withdrawing group that polarizes the double bond, making it more susceptible to attack by a diene. khanacademy.orgyoutube.com

While specific studies on the Diels-Alder reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated ketones is well-established. For instance, in organocatalyzed Barbas [4+2] cycloaddition reactions, β-aryl substituted α,β-unsaturated ketones have been shown to react with isatylidene malononitrile (B47326) in the presence of L-proline. A β-naphthyl substituted ketone, in particular, afforded the corresponding spiro[3-arylcyclohexanone]oxindole product in a high yield of 90%. rsc.org This demonstrates the capability of the naphthyl-substituted butenone system to act as an effective dienophile in forming complex polycyclic structures.

The general scheme for a Diels-Alder reaction involving an arylbutenone is depicted below. The stereochemistry of the product is dependent on the nature of the diene and the reaction conditions, with the endo product often being favored due to secondary orbital interactions. masterorganicchemistry.com

DieneDienophileProduct
Conjugated DieneThis compoundCyclohexene derivative

This table illustrates the general principle of the Diels-Alder reaction with an arylbutenone as the dienophile.

Intramolecular Cyclization Cascades for Annulated Systems

The strategic arrangement of reactive sites in this compound makes it a suitable precursor for intramolecular cyclization cascades to generate annulated, or fused-ring, systems. Such reactions are highly valuable for the efficient construction of complex polycyclic architectures often found in natural products. nih.gov These cascades can be initiated at various points in the molecule, including the enone system or the naphthyl ring.

While specific examples starting directly from this compound are not prevalent in the literature, related strategies highlight the potential of this structural motif. For example, tandem reactions involving photoenolization followed by an intramolecular Diels-Alder reaction have been employed to construct polycyclic naphthols. rsc.org Another powerful approach involves the use of Morita-Baylis-Hillman (MBH) adducts derived from related compounds to engage in annulation reactions, leading to diverse polycyclic frameworks. nih.gov

A hypothetical intramolecular cyclization could involve the activation of the butenone side chain to cyclize onto the naphthalene ring, a process that would lead to a new fused ring system. The regioselectivity of such a cyclization would be influenced by the electronic properties of the naphthalene ring and the specific reaction conditions employed.

Electrophilic and Radical Functionalization

Electrophilic Functionalization:

The naphthalene ring in this compound is susceptible to electrophilic aromatic substitution, a common class of reactions for aromatic compounds. The substitution pattern is directed by the existing substituent, in this case, the butenone side chain. While the butenone is a deactivating group, electrophilic attack is still possible under appropriate conditions. For instance, chalcones, which are structurally similar arylbutenones, are known to undergo reactions like nitration. orientjchem.org The reaction of chalcones with a mixture of sulfuric and nitric acid can lead to the nitration of the aromatic ring. orientjchem.org For this compound, electrophilic attack would be expected to occur on the naphthalene ring at positions that are electronically activated and sterically accessible.

Radical Functionalization:

The conjugated system of this compound also allows for functionalization via radical pathways. youtube.comyoutube.com A notable example for the analogous chalcones is the visible-light-driven reductive cyclodimerization. acs.org In this process, single-electron reduction of the chalcone (B49325) generates a radical anion. This reactive intermediate can then couple with another chalcone molecule, leading to a cyclodimerized product, typically a substituted cyclopentanol, after an intramolecular aldol (B89426) condensation. acs.org The regioselectivity of this radical coupling can be controlled by the electronic properties of the substituents on the aromatic rings. acs.org

A proposed radical reaction for an arylbutenone is detailed below:

ReactantConditionsKey IntermediateProduct
ArylbutenoneVisible light, photocatalyst, electron donorRadical anionCyclopentanol derivative

This table outlines the key steps in a photocatalytic reductive cyclodimerization of an arylbutenone.

Photochemical Reactivity and Degradation Mechanisms of Naphthyl Butenone Systems

The photochemical behavior of this compound is expected to be rich and complex, owing to the presence of both the photoactive naphthalene chromophore and the α,β-unsaturated ketone moiety. nih.govrice.edu Structurally related chalcones are known to undergo several photochemical transformations. photos.or.krscielo.org.mx

One common photoreaction is E/Z isomerization around the carbon-carbon double bond. photos.or.kr Upon irradiation, the trans (E) isomer can be converted to the cis (Z) isomer. Another significant photochemical pathway for some chalcones is intramolecular cyclization to form flavanones. scielo.org.mx This reaction is particularly favored for chalcones with a hydroxyl group at the ortho position of the phenyl ring, which can facilitate the cyclization through a tautomeric intermediate. scielo.org.mx

Furthermore, the α,β-unsaturated ketone functionality can participate in [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. youtube.com These reactions typically proceed from the triplet excited state of the enone. nih.gov Intramolecular [2+2] photocycloadditions are also possible if a suitable alkene moiety is present elsewhere in the molecule. youtube.com

Photochemical ProcessDescription
E/Z IsomerizationReversible conversion between the trans and cis isomers of the double bond upon irradiation. photos.or.kr
[2+2] PhotocycloadditionReaction of the excited enone with an alkene to form a cyclobutane ring. youtube.com
Intramolecular CyclizationRing formation, such as the conversion of chalcone analogs to flavanones. scielo.org.mx

This table summarizes potential photochemical reactions of naphthyl butenone systems based on the reactivity of analogous compounds.

Elucidation of Reaction Mechanisms and Kinetics for Naphthyl Butenone Transformations

Detailed Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence this rate. For transformations involving 4-(1-Naphthyl)-3-buten-2-one, determining the rate law is a key objective. The rate law is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. pressbooks.publibretexts.org

A generic rate law is expressed as: Rate = k[A]ⁿ[B]ᵐ

Where:

[A] and [B] are the molar concentrations of the reactants.

k is the rate constant, a proportionality constant that is specific to the reaction and temperature.

n and m are the reaction orders with respect to each reactant, which must be determined experimentally. pressbooks.pub

The method of initial rates is a common experimental approach to determine the values of n, m, and k. libretexts.org This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. By observing the effect on the initial reaction rate, the order of the reaction with respect to that reactant can be determined. youtube.com

Hypothetical Kinetic Data for a Transformation of this compound:

Consider a hypothetical reaction where this compound (NBO) reacts with a reagent 'X'.

ExperimentInitial [NBO] (M)Initial [X] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.208.0 x 10⁻⁵

Analysis of the Hypothetical Data:

Comparing Experiments 1 and 2: The concentration of NBO is doubled, while [X] is held constant. The initial rate doubles, indicating that the reaction is first order with respect to NBO (n=1).

Comparing Experiments 1 and 3: The concentration of X is doubled, while [NBO] is held constant. The initial rate quadruples, indicating that the reaction is second order with respect to X (m=2).

Therefore, the determined rate law for this hypothetical reaction would be: Rate = k[NBO]¹[X]²

The rate constant 'k' can then be calculated by substituting the values from any of the experiments into the rate law equation. pressbooks.pub

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. nih.gov Their identification and characterization are crucial for a complete understanding of the reaction pathway. Due to their high reactivity and short lifetimes, direct observation of intermediates can be challenging. nih.gov

In transformations of α,β-unsaturated ketones like this compound, several types of intermediates can be postulated depending on the reaction conditions. For instance, in conjugate addition reactions, an enolate intermediate is typically formed. In electrophilic addition reactions to the alkene, a carbocation intermediate may be generated.

Spectroscopic techniques are invaluable for detecting and characterizing these elusive species. Methods such as low-temperature NMR spectroscopy can sometimes allow for the direct observation of more stable intermediates. nih.gov Infrared (IR) spectroscopy and mass spectrometry can also provide structural information about intermediates, even if they are present in very low concentrations. nih.gov

For example, in the Claisen-Schmidt condensation used to synthesize this compound from 1-naphthaldehyde (B104281) and acetone (B3395972), an enolate ion of acetone is a key reaction intermediate.

Transition State Profiling and Energy Landscape Analysis

Computational quantum chemistry methods are powerful tools for modeling transition states and calculating their energies. youtube.com These calculations can help to:

Determine the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to occur.

Visualize the three-dimensional structure of the transition state.

Understand the bonding changes that occur during the transformation from reactants to products.

The energy landscape is a potential energy surface that maps the energy of a system as a function of the geometric coordinates of the atoms. By analyzing this landscape, chemists can identify the lowest energy pathway for a reaction, which corresponds to the most likely reaction mechanism. This analysis can also reveal the presence of alternative reaction pathways and potential side products.

Investigation of Catalytic Cycles and Active Species

Understanding the catalytic cycle involves identifying the active catalytic species and elucidating the series of elementary steps through which the catalyst interacts with the reactants to form the products and is then regenerated.

For example, in a hypothetical hydrogenation of the double bond in this compound using a palladium catalyst, the catalytic cycle might involve:

Oxidative addition: The catalyst complexes with the alkene.

Insertion: Hydrogen adds across the double bond.

Reductive elimination: The hydrogenated product is released, and the catalyst is regenerated.

Identifying the active species, which may be a specific oxidation state or coordination complex of the metal, is crucial for optimizing the catalytic process.

Isotopic Labeling and Stereochemical Mechanistic Probes

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), it is possible to follow the atom's path through the reaction mechanism by analyzing the isotopic composition of the products. nih.gov This can provide definitive evidence for proposed reaction pathways and the involvement of specific intermediates. nih.gov

Stereochemical probes are used to investigate the three-dimensional aspects of a reaction mechanism. The stereochemistry of the products can provide significant clues about the mechanism. For example, in an addition reaction to the double bond of this compound, the formation of specific stereoisomers can indicate whether the addition occurs in a syn (on the same side) or anti (on opposite sides) fashion. This information can help to distinguish between different possible mechanisms, such as a concerted cycloaddition versus a stepwise mechanism involving a charged intermediate. pearson.com

For instance, the addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the bromine atoms. pearson.com Observing this stereochemical outcome in the bromination of this compound would strongly support a similar mechanism.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 4 1 Naphthyl 3 Buten 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(1-Naphthyl)-3-buten-2-one in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of each nucleus.

Complete Assignment of ¹H and ¹³C NMR Spectra

The (E)-isomer of this compound is the more stable and commonly synthesized form. Its ¹H and ¹³C NMR spectra can be fully assigned using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC and HMBC, and by referencing data from analogous chalcone (B49325) structures. nih.govfabad.org.trresearchgate.net

The ¹H NMR spectrum is characterized by distinct signals for the methyl protons, the vinylic protons of the enone system, and the aromatic protons of the naphthyl ring. The vinylic protons (H-3 and H-4) typically appear as doublets with a large coupling constant (J) of approximately 15.5 Hz, which is definitive for a trans (E) configuration. researchgate.net The H-4 proton, being closer to the naphthyl ring, resonates further downfield than the H-3 proton. The seven protons of the naphthyl ring exhibit complex splitting patterns in the aromatic region of the spectrum. fabad.org.trpreprints.org

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is the most deshielded, appearing at the lowest field (typically δ 186-197 ppm). fabad.org.tr The signals for the vinylic carbons (C-3 and C-4) and the ten carbons of the naphthyl ring appear in the olefinic/aromatic region, while the methyl carbon (C-1) is found at the highest field. fabad.org.tr

Table 1: Proposed ¹H and ¹³C NMR Chemical Shift Assignments for (E)-4-(1-Naphthyl)-3-buten-2-one (Note: Exact chemical shifts (δ) are dependent on the solvent and experimental conditions. The following are estimated values based on known data for similar compounds.)

AtomProposed ¹H Chemical Shift (δ, ppm)Proposed ¹³C Chemical Shift (δ, ppm)
1~2.4 (s, 3H)~27
2-~197
3~6.8 (d, J ≈ 15.5 Hz, 1H)~126
4~8.1 (d, J ≈ 15.5 Hz, 1H)~142
1'-~131
2'~7.9 (d)~127
3'~7.5 (t)~125
4'~7.6 (t)~126
4a'-~134
5'~8.0 (d)~129
6'~7.6 (t)~126
7'~7.9 (d)~124
8'~8.2 (d)~130
8a'-~131

Conformational Analysis and Stereoisomer Discrimination by NMR

NMR spectroscopy is crucial for discriminating between the (E) and (Z) stereoisomers of this compound. As mentioned, the magnitude of the vicinal coupling constant between the H-3 and H-4 vinylic protons provides a clear distinction: a large J-value (~15-16 Hz) confirms the (E)-isomer, while a smaller J-value (~10-12 Hz) would indicate the (Z)-isomer.

Furthermore, advanced techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis. nih.govpreprints.org Chalcones can exist as two planar conformers, s-cis and s-trans, which describe the orientation around the single bond between the carbonyl group and the α,β-double bond. NOESY experiments can detect through-space correlations between protons. For instance, a spatial correlation between the vinylic H-3 proton and the acetyl methyl protons (H-1) would suggest a preference for the s-trans conformation, whereas a correlation between H-3 and H-4 would be expected in both. By analyzing these spatial relationships, the predominant conformation in solution can be determined. preprints.org

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides vital information on the molecular weight and elemental formula of a compound and offers insights into its structure through controlled fragmentation.

Precise Mass Determination and Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy. The molecular formula of this compound is C₁₄H₁₂O. nih.gov Using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated.

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm) provides unambiguous validation of the compound's elemental composition. This distinguishes it from any other combination of atoms that might have the same nominal mass. nih.gov

Table 2: High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₁₄H₁₂O
Theoretical Monoisotopic Mass196.088815 Da
Nominal Mass196 Da

Mechanistic Fragmentation Pathways by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For chalcone-like structures, including this compound, several key fragmentation pathways are well-established. nih.govnih.gov

The primary fragmentation mechanisms for the protonated molecule ([M+H]⁺ at m/z 197) include:

Loss of a neutral water molecule (H₂O): A common rearrangement leading to a stable ion at m/z 179. nih.gov

Loss of carbon monoxide (CO): Another rearrangement pathway resulting in an ion at m/z 169. nih.gov

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group. This can lead to the loss of the naphthylvinyl radical to produce the acetyl cation ([CH₃CO]⁺) at m/z 43, or more significantly, the formation of the stable 1-naphthyl-acryloyl cation through the loss of a methyl radical, followed by subsequent losses. A key fragmentation is the cleavage of the C4-C(1') bond, leading to the formation of a stable naphthyl-containing fragment ion. researchgate.net

Table 3: Proposed Key Fragment Ions of this compound in Tandem MS

m/z (of fragment ion)Proposed Neutral LossProposed Fragment Structure/Identity
182•CH₃[M+H-CH₃]⁺
179H₂O[M+H-H₂O]⁺
169CO[M+H-CO]⁺
155CH₂CO[M+H-ketene]⁺
141C₃H₄O[M+H-C₃H₄O]⁺ (Loss of butenone moiety)
128C₄H₅O[C₁₀H₈]⁺ (Naphthalene radical cation)
43C₁₁H₉[CH₃CO]⁺ (Acetyl cation)

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within the molecule, respectively, providing complementary structural information.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a few very characteristic absorption bands. The most prominent feature is the strong, sharp peak corresponding to the stretching vibration (ν) of the α,β-unsaturated carbonyl group (C=O). This band typically appears in the region of 1650-1680 cm⁻¹. The C=C double bond of the enone system gives rise to a medium-intensity band around 1600-1630 cm⁻¹. Additional bands corresponding to the C-H stretches of the aromatic and vinylic groups appear above 3000 cm⁻¹, while the C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum of chalcones is defined by the extended π-system encompassing the aromatic ring and the enone moiety. For this compound, two principal absorption bands are expected: fabad.org.tr

Band I: An intense absorption at a longer wavelength (λ_max typically 300-400 nm) arising from the π→π* electronic transition of the entire cinnamoyl-like conjugated system (naphthyl-CH=CH-C=O).

Band II: An absorption at a shorter wavelength (λ_max typically 220-280 nm) corresponding to the π→π* transition associated with the naphthoyl portion of the molecule.

The exact position and intensity of these bands are sensitive to the solvent polarity.

Characteristic Spectroscopic Signatures and Functional Group Identification

The structural framework of this compound, an α,β-unsaturated ketone, is confirmed by distinct signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are indispensable for identifying the key functional groups, namely the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the naphthyl ring system.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the principal functional groups through their characteristic vibrational frequencies. The most prominent absorption is the strong band for the conjugated carbonyl (C=O) stretch, which is expected to appear at a lower wavenumber than a non-conjugated ketone due to resonance effects. The carbon-carbon double bond of the enone system and the aromatic C=C bonds of the naphthyl ring also show characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and chemical environment of each atom.

¹H NMR: The proton spectrum shows distinct signals for the methyl protons, the vinylic protons, and the aromatic protons of the naphthyl group. The protons on the C=C double bond (H-3 and H-4) appear as doublets with a large coupling constant, characteristic of a trans configuration. The seven protons of the naphthyl ring produce a complex pattern of signals in the aromatic region of the spectrum.

¹³C NMR: The carbon spectrum corroborates the structure with a signal for the carbonyl carbon appearing significantly downfield (around 198 ppm). Signals for the two sp² carbons of the alkene and the ten sp² carbons of the naphthyl ring are also clearly identifiable in their respective characteristic regions.

The following table summarizes the expected spectroscopic data for this compound based on analyses of structurally similar compounds like naphthyl chalcones and phenyl-3-buten-2-one. nih.govresearchgate.net

Table 1: Characteristic Spectroscopic Data for Functional Group Identification
TechniqueFunctional GroupExpected SignatureComment
IRC=O (Ketone)~1665 cm⁻¹Strong absorption; wavenumber lowered by conjugation.
IRC=C (Alkene)~1620 cm⁻¹Medium to strong absorption.
IRC=C (Aromatic)~1590, 1510 cm⁻¹Characteristic ring stretching vibrations.
¹H NMR-CH₃ (Methyl)~2.4 ppm (singlet)Represents the three protons of the acetyl group.
¹H NMR-CH=CH- (Vinylic)~6.8-7.9 ppm (doublets)Large coupling constant (~16 Hz) indicates a trans-double bond.
¹H NMRAr-H (Naphthyl)~7.5-8.2 ppm (multiplets)Complex signal pattern from the seven aromatic protons.
¹³C NMRC=O (Ketone)~198 ppmCarbonyl carbon is significantly deshielded.
¹³C NMR-CH=CH- (Vinylic)~125-145 ppmSignals for the two alkene carbons.
¹³C NMRAr-C (Naphthyl)~124-136 ppmSignals for the ten aromatic carbons.
¹³C NMR-CH₃ (Methyl)~28 ppmSignal for the methyl carbon.

Correlation of Electronic Spectra with Conjugation and Substituent Effects

The electronic properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The spectrum is characterized by strong absorptions in the UV region, which arise from electronic transitions within the molecule's extensive π-conjugated system. This system includes the naphthyl ring, the ethylenic double bond, and the carbonyl group.

The extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openstax.org This results in a shift of the absorption maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic shift. libretexts.org

Two main types of electronic transitions are expected for this molecule:

π → π* Transition: This is a high-intensity absorption band resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation in this compound makes this transition the most prominent feature in its UV-Vis spectrum, likely appearing above 250 nm. openstax.orglibretexts.org

n → π* Transition: This is a lower-intensity absorption corresponding to the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. masterorganicchemistry.com This transition occurs at a longer wavelength than the π → π* transition but is significantly weaker. masterorganicchemistry.com

The substitution of a phenyl ring with a naphthyl ring, as compared to its analogue benzalacetone (4-phenyl-3-buten-2-one), is expected to cause a further bathochromic shift due to the greater extent of the π-electron system in the naphthalene (B1677914) moiety. libretexts.orglibretexts.org

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. rigaku.com

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine its exact molecular geometry. preprints.org This technique yields precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

For this compound, the α,β-unsaturated ketone moiety is expected to adopt a planar conformation to maximize π-orbital overlap. This can occur in two forms: the s-trans or s-cis conformation, referring to the arrangement around the C-C single bond between the carbonyl and the alkene. The s-trans conformation is generally more stable and thus more likely. The analysis would also reveal the dihedral angle between the plane of the enone system and the plane of the naphthyl ring, indicating the degree of twisting due to steric hindrance.

Table 2: Structural Parameters Obtainable from Single Crystal X-ray Diffraction
ParameterAtoms InvolvedExpected Information
Bond Lengths (Å)C=O, C=C, C-C, C-HConfirms conjugation through intermediate bond lengths for C-C single bonds within the conjugated system.
Bond Angles (°)C-C-C, C-C-OReveals angular geometry, expected to be ~120° for sp² hybridized carbons.
Torsion Angles (°)O=C-C=C, C-C-C-C(naphthyl)Determines the planarity of the enone system and the orientation of the naphthyl group relative to the butenone chain.
Crystal SystemN/ADefines the symmetry of the unit cell (e.g., monoclinic, orthorhombic). aps.org
Space GroupN/ADescribes the symmetry operations within the crystal lattice. ornl.gov

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are anticipated to direct its supramolecular assembly.

C-H···O Hydrogen Bonds: The carbonyl oxygen is a primary hydrogen bond acceptor. Weak hydrogen bonds are likely to form between this oxygen and various C-H donors, such as the methyl protons, vinylic protons, or aromatic protons of the naphthyl ring on adjacent molecules. These interactions, though weak, can collectively play a significant role in stabilizing the crystal structure. ed.ac.uk

The interplay of these interactions determines the final crystal packing motif, influencing physical properties of the solid such as its melting point and density. The analysis would reveal repeating structural patterns or synthons that define the crystal's architecture. ed.ac.uk

Theoretical and Computational Chemistry Investigations of 4 1 Naphthyl 3 Buten 2 One and Its Reactions

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule governs its physical and chemical properties. Molecular Orbital (MO) theory offers a sophisticated model to describe the arrangement and energies of electrons within a molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgstemed.sitetrygvehelgaker.no This approach is computationally less expensive than traditional wavefunction-based methods, making it highly popular for chemical calculations. wikipedia.org

For 4-(1-Naphthyl)-3-buten-2-one, DFT calculations are employed to determine its optimized ground-state geometry. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The results typically show that the α,β-unsaturated ketone part of the molecule prefers a planar conformation to maximize π-system conjugation.

Below is a table of representative data that would be obtained from a DFT calculation on this compound, using a common functional like B3LYP with a 6-31G* basis set. nih.gov

Interactive Table: Calculated Ground State Geometrical Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.23 Å
Bond LengthC=C (enone)~1.35 Å
Bond LengthC-C (vinyl-naphthyl)~1.47 Å
Bond AngleC-C(=O)-C~118°
Dihedral AngleC=C-C=O~180° (trans) or ~0° (cis)

Note: These values are illustrative of typical results from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and can act as an electron acceptor. wikipedia.orgossila.comreddit.com

In this compound, the HOMO is expected to be distributed across the electron-rich naphthalene (B1677914) ring and the π-system of the butenone chain. This indicates that the molecule can act as a nucleophile in reactions, particularly at the naphthalene ring (electrophilic aromatic substitution) or the double bond. ucsb.edu The LUMO, conversely, is primarily localized on the β-carbon of the α,β-unsaturated ketone system, which is electron-deficient. This makes it a prime site for nucleophilic attack, such as in a Michael addition reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.orgreddit.com

Interactive Table: FMO Properties of this compound

OrbitalEnergy (Illustrative)Description
HOMO-6.5 eVHighest energy electrons; nucleophilic character.
LUMO-2.0 eVLowest energy available for electron acceptance; electrophilic character.
HOMO-LUMO Gap4.5 eVIndicates chemical reactivity and stability.

Note: These energy values are representative and would be determined precisely through quantum chemical calculations.

Computational Reaction Mechanism Studies

Computational chemistry provides the tools to model the entire course of a chemical reaction, elucidating the step-by-step mechanism, identifying intermediate structures, and determining the energetics of the process.

Mapping Potential Energy Surfaces for Synthetic Pathways

A potential energy surface (PES) is a conceptual and mathematical landscape that relates the energy of a molecule or a system of molecules to its geometry. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points represent the transition states that connect them. wayne.edu By mapping the PES, chemists can visualize the lowest energy path a reaction is likely to follow, known as the reaction coordinate.

For the synthesis of this compound, a common route is the Claisen-Schmidt condensation of 1-naphthaldehyde (B104281) and acetone (B3395972). A computational study of this reaction would involve mapping the PES to trace the mechanism. This would show the initial formation of an acetone enolate, its nucleophilic attack on the carbonyl carbon of 1-naphthaldehyde, the subsequent dehydration step, and the formation of the final conjugated product.

Calculation of Activation Energies and Reaction Enthalpies

From a calculated potential energy surface, key thermodynamic and kinetic parameters can be extracted. The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state along the reaction coordinate. It determines the rate of the reaction. The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Interactive Table: Illustrative Energetics for a Synthetic Step

ParameterDescriptionIllustrative Value
Activation Energy (Ea)Energy barrier for the reaction.+15 kcal/mol
Reaction Enthalpy (ΔH)Net energy change of the reaction.-5 kcal/mol

Note: These values are hypothetical examples for a single step in the synthesis.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations are excellent for finding the lowest energy (ground state) structure, molecules are not static. They are constantly in motion, vibrating, and rotating. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that reveals the molecule's dynamic behavior and its conformational landscape. nih.gov

For this compound, MD simulations can explore the different spatial arrangements (conformers) that arise from rotation around its single bonds. Key rotations include the bond connecting the butenone moiety to the naphthalene ring and the bond between the carbonyl group and the vinyl group. These simulations can identify the most populated (stable) conformations and the energy barriers for converting between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors in a biological context. The simulations would likely confirm that conformers maintaining the planarity of the conjugated π-system are energetically favored. nih.gov

Spectroscopic Property Prediction from First Principles (e.g., NMR, UV-Vis, IR)

The prediction of spectroscopic properties from first principles, also known as ab initio quantum chemistry methods, provides a powerful, non-experimental route to understanding the structural and electronic characteristics of molecules like this compound. These computational techniques, particularly Density Functional Theory (DFT), are widely used to simulate and predict spectra such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR). biointerfaceresearch.com The process allows for the assignment of experimental signals and provides insight into the molecule's geometry and electronic transitions. researchgate.netresearchgate.net

The standard approach begins with the geometry optimization of the molecule's structure, typically using DFT methods with a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p). researchgate.net Once the lowest energy conformation is found, further calculations are performed to predict the spectroscopic data. biointerfaceresearch.com

For IR spectroscopy , the vibrational frequencies are calculated from the optimized geometry. These theoretical frequencies correspond to specific molecular vibrations, such as the characteristic C=O and C=C stretching of the enone functional group, as well as vibrations from the naphthyl ring. arabjchem.org While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve excellent agreement with experimental data. researchgate.net

UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). biointerfaceresearch.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the key transitions are the π-π* and n-π* transitions associated with its conjugated system, which includes the naphthyl group, the double bond, and the carbonyl group. biointerfaceresearch.com These calculations yield the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

NMR spectra (¹H and ¹³C) can also be computed. After geometry optimization, the magnetic shielding tensors for each nucleus are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. This allows for the direct comparison of predicted chemical shifts with experimental data, aiding in the precise assignment of protons and carbons, especially the vinylic protons (Hα, Hβ) and the carbons of the enone system (Cα, Cβ, C=O). biointerfaceresearch.comresearchgate.net

The table below summarizes representative spectroscopic data for this compound, based on computational studies and experimental data from analogous naphthyl chalcones. researchgate.netarabjchem.orgresearchgate.net

SpectroscopyFeatureExpected/Representative ValueNotes
IRC=O Stretch (νC=O)1655 - 1670 cm-1Strong absorption, characteristic of a conjugated ketone. The s-trans conformer typically absorbs at a lower frequency than the s-cis. arabjchem.org
IRC=C Stretch (νC=C)1605 - 1620 cm-1Stretching of the α,β-unsaturated double bond.
UV-Visλmax (π-π* transition)~320 - 360 nmIntense absorption band due to the extended conjugation of the naphthyl and enone systems. biointerfaceresearch.com
UV-Visλmax (n-π* transition)~380 - 400 nmWeaker absorption band at a longer wavelength, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen. biointerfaceresearch.com
¹H NMRδ (Hα)~6.7 - 6.9 ppmChemical shift of the proton on the carbon alpha to the carbonyl. researchgate.net
¹H NMRδ (Hβ)~7.6 - 7.9 ppmChemical shift of the proton on the carbon beta to the carbonyl, deshielded by the naphthyl ring. researchgate.net
¹H NMRδ (CH3)~2.4 - 2.6 ppmSinglet for the methyl protons adjacent to the carbonyl group.
¹³C NMRδ (C=O)~198 - 202 ppmChemical shift for the carbonyl carbon.
¹³C NMRδ (Cα)~125 - 128 ppmChemical shift for the alpha vinylic carbon. nih.gov
¹³C NMRδ (Cβ)~142 - 145 ppmChemical shift for the beta vinylic carbon. nih.gov

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). conicet.gov.arwindows.net For a compound like this compound, QSAR models can be developed to predict its potential efficacy as a therapeutic agent, while QSPR models can predict properties like solubility or toxicity. nih.govresearchgate.net These models are invaluable in drug discovery and materials science for screening virtual libraries and prioritizing candidates for synthesis, thereby saving significant time and resources. nih.govresearchgate.net

The development of a QSAR/QSPR model involves several key steps. First, a dataset of structurally related compounds with experimentally measured activities or properties is collected. Then, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. researchgate.netresearchgate.net These descriptors encode specific structural, physicochemical, or electronic features of the molecule. A mathematical model is then generated using statistical methods—such as multiple linear regression (MLR) or machine learning algorithms—to find the best correlation between the descriptors and the observed property. researchgate.netnih.gov

Molecular descriptors can be classified into several categories:

Constitutional (1D): Based on the molecular formula, such as molecular weight, atom counts, and bond counts. conicet.gov.ar

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity and branching (e.g., connectivity indices, Kappa shape indices). conicet.gov.arresearchgate.net

Geometrical (3D): Based on the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. conicet.gov.arresearchgate.net

The table below lists some key molecular descriptors that would be relevant for building a QSAR/QSPR model for a series of compounds including this compound.

Descriptor ClassDescriptor NameSymbol/AbbreviationSignificance in Modeling
ConstitutionalMolecular WeightMWRepresents the overall size of the molecule.
PhysicochemicalLogarithm of the octanol-water partition coefficientLogPMeasures the lipophilicity of the molecule, which influences membrane permeability and transport.
TopologicalTopological Polar Surface AreaTPSAEstimates the surface area of polar atoms; relates to hydrogen bonding capacity and bioavailability.
TopologicalKappa Shape Index (2nd order)κ₂Describes the degree of linear vs. branched shape in the molecular structure. researchgate.net
Quantum-ChemicalEnergy of the Highest Occupied Molecular OrbitalEHOMOIndicates the molecule's susceptibility to electrophilic attack and its electron-donating capability. researchgate.net
Quantum-ChemicalEnergy of the Lowest Unoccupied Molecular OrbitalELUMOIndicates the molecule's susceptibility to nucleophilic attack and its electron-accepting capability. researchgate.net
Quantum-ChemicalHOMO-LUMO GapΔERelates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Quantum-ChemicalDipole MomentμMeasures the overall polarity of the molecule, which is important for solubility and binding interactions.

Potential Applications in Advanced Chemical Science Non Biological, Non Clinical

Precursor for Synthetically Challenging Polycyclic and Heterocyclic Systems

The α,β-unsaturated ketone functionality in 4-(1-Naphthyl)-3-buten-2-one serves as a highly reactive site for various organic transformations, making it a valuable precursor for the synthesis of complex polycyclic and heterocyclic systems. This reactivity is primarily centered around the electrophilic nature of the β-carbon and the carbonyl carbon, which are susceptible to nucleophilic attack. libretexts.org

Chalcones, the class of compounds to which this compound belongs, are well-established building blocks in heterocyclic chemistry. scienceopen.comscholarsresearchlibrary.com They can undergo cyclization reactions with a variety of binucleophilic reagents to yield a diverse range of heterocyclic rings. For instance, reaction with hydrazines can lead to the formation of pyrazolines, while reaction with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) derivatives. scholarsresearchlibrary.com The presence of the bulky and electron-rich naphthalene (B1677914) group can influence the stereochemistry and reactivity of these cyclization reactions, potentially leading to the formation of novel and synthetically challenging heterocyclic structures.

Furthermore, the naphthalene ring itself can participate in cyclization reactions. For example, intramolecular Friedel-Crafts-type reactions could be envisioned under acidic conditions, leading to the formation of more complex, fused polycyclic aromatic systems. The versatility of the butenone side chain allows for a wide range of synthetic modifications, further expanding the scope of accessible polycyclic and heterocyclic scaffolds.

Table 1: Examples of Heterocyclic Systems Derived from Chalcones

ReagentResulting Heterocycle
HydrazinePyrazoline
Substituted HydrazinesN-substituted Pyrazolines
HydroxylamineIsoxazoline
UreaDihydropyrimidinone
ThioureaDihydropyrimidinethione

This table illustrates the general reactivity of the chalcone (B49325) scaffold, which is applicable to this compound.

Development of Chiral Auxiliaries and Ligands Based on Naphthyl Butenone Scaffold

The development of effective chiral auxiliaries and ligands is crucial for asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. wikipedia.orgsigmaaldrich.com While there is no direct evidence in the reviewed literature of this compound being used as a chiral auxiliary, its structural features suggest potential in this area. The naphthalene moiety is a key component in highly successful chiral ligands such as BINOL (1,1'-bi-2-naphthol) and its derivatives, which are widely used in asymmetric catalysis. nih.gov

The naphthyl butenone scaffold could be chemically modified to introduce chirality. For instance, asymmetric reduction of the ketone or the double bond could lead to chiral alcohols or saturated ketones. These chiral derivatives could then be investigated for their ability to direct the stereochemical outcome of subsequent reactions when attached to a prochiral substrate.

Moreover, the conjugated system of the naphthyl butenone could be functionalized with coordinating groups to create novel chiral ligands for transition metal catalysis. The rigidity of the naphthalene backbone and the defined spatial arrangement of potential coordinating atoms could lead to ligands with high enantioselectivity in catalytic reactions. The synthesis of such ligands would likely involve multi-step synthetic sequences starting from this compound.

Exploration as Monomers or Components in Novel Polymeric Materials

The presence of a polymerizable α,β-unsaturated system and the thermally stable naphthalene core makes this compound an interesting candidate as a monomer for novel polymeric materials. wikipedia.org Polymers incorporating naphthalene units are known for their high thermal stability, mechanical strength, and specific optical and electronic properties. google.comnih.gov

Polymerization of this compound could potentially proceed through the vinyl group, leading to a polymer with pendant naphthyl ketone moieties. These pendant groups could then be further modified to tune the properties of the polymer. The resulting polymers would be expected to possess a high glass transition temperature and good thermal stability due to the rigid naphthalene units in the side chains.

Additionally, the naphthalene ring itself contains reactive sites that could be exploited for polymerization. For instance, under certain conditions, polymerization at the active α-sites of the naphthalene rings has been observed. acs.org Copolymers could also be synthesized by incorporating this compound with other monomers, allowing for the creation of materials with a wide range of tailored properties. These materials could find applications in areas such as high-performance plastics and organic electronics.

Table 2: Potential Properties of Polymers Derived from this compound

PropertyAnticipated CharacteristicRationale
Thermal StabilityHighIncorporation of the rigid and stable naphthalene moiety. google.com
Glass Transition Temp. (Tg)HighRestricted chain mobility due to bulky naphthyl groups. google.com
Optical PropertiesTunablePresence of the chromophoric naphthyl butenone system.
SolubilityPotentially low in common solventsDue to the rigid and aromatic nature of the polymer.

Investigation in Supramolecular Chemistry for Host-Guest Recognition

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.org The planar and electron-rich nature of the naphthalene ring in this compound makes it a prime candidate for participating in π-π stacking interactions, which are a cornerstone of supramolecular assembly.

Naphthalene derivatives have been shown to form a variety of supramolecular structures, including nanofibers and hydrogels, through self-assembly processes driven by π-π stacking and hydrogen bonding. warwick.ac.uknih.gov It is conceivable that this compound, either by itself or after suitable functionalization, could self-assemble into well-defined nanostructures.

Furthermore, the molecule could act as a guest in host-guest complexes. The naphthalene moiety can fit into the cavities of various host molecules, such as cyclodextrins and calixarenes. wikipedia.org The binding of this compound to a host molecule could be detected by changes in its photophysical properties, such as fluorescence, making it a potential component for chemical sensors. Conversely, the butenone portion could also interact with specific guest molecules through hydrogen bonding or other polar interactions.

Optical and Electronic Material Applications Based on Conjugated π-Systems

The extended conjugated π-system, encompassing the naphthalene ring and the enone moiety, endows this compound with interesting optical and electronic properties. Such conjugated molecules, often referred to as chromophores, are the fundamental components of various organic electronic and photonic materials.

Chalcone derivatives, particularly those with extended π-systems and donor-acceptor character, are known to exhibit significant nonlinear optical (NLO) properties. analis.com.myresearchgate.netacs.orgnih.gov These materials can alter the properties of light passing through them and have potential applications in technologies such as optical switching and frequency conversion. The naphthalene group in this compound acts as a strong π-electron donor, and the carbonyl group of the enone system acts as an electron acceptor. This intramolecular charge transfer character is a key requirement for high NLO activity.

The electronic transitions within the π-system, typically π-π* transitions, give rise to absorption in the ultraviolet-visible region of the electromagnetic spectrum. libretexts.org The energy of these transitions, and thus the color and other photophysical properties of the molecule, can be tuned by chemical modification. The investigation of the fluorescence and phosphorescence properties of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs) and other luminescent devices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.